Dihydroxy Moxonidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroxy Moxonidine is a metabolite of Moxonidine, a centrally acting imidazoline receptor agonist used primarily for the treatment of hypertension. This compound is known for its role in the metabolic pathway of Moxonidine, contributing to its pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Dihydroxy Moxonidine involves the hydroxylation of Moxonidine. One common method includes the use of hydroxylating agents under controlled conditions to introduce hydroxyl groups into the Moxonidine molecule .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis starting from readily available precursors. The process includes:
Initial Synthesis: Starting with 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)aminopyrimidine.
Hydroxylation: Introduction of hydroxyl groups using hydroxylating agents.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various oxidized metabolites.
Reduction: It can also be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride.
Substitution Reagents: Various halogenating agents or nucleophiles
Major Products:
Oxidized Metabolites: Including dehydrogenated forms.
Reduced Metabolites: Including hydroxymethyl derivatives.
Substituted Derivatives: Depending on the substituents introduced
Scientific Research Applications
Dihydroxy Moxonidine has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods
Biology: Studied for its role in the metabolic pathways of antihypertensive drugs.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the quality control of pharmaceutical products containing Moxonidine
Mechanism of Action
Dihydroxy Moxonidine exerts its effects primarily through its interaction with imidazoline receptors. It acts as an agonist at these receptors, leading to a decrease in sympathetic nervous system activity and a subsequent reduction in blood pressure. The compound also influences insulin sensitivity and glucose tolerance, contributing to its beneficial effects in metabolic syndrome .
Comparison with Similar Compounds
Moxonidine: The parent compound, used for hypertension treatment.
Clonidine: Another imidazoline receptor agonist with similar antihypertensive effects.
Rilmenidine: A compound with similar pharmacological properties but different receptor selectivity
Uniqueness: Dihydroxy Moxonidine is unique due to its specific metabolic pathway and its role as a metabolite of Moxonidine. It has distinct pharmacokinetic properties and contributes to the overall therapeutic effects of Moxonidine .
Biological Activity
Dihydroxy Moxonidine is a metabolite of Moxonidine, a central-acting antihypertensive agent primarily used to treat essential hypertension. Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects and potential therapeutic applications. This article explores its mechanism of action, pharmacokinetics, metabolic pathways, and relevant case studies.
This compound functions primarily as an agonist at imidazoline receptors (I1 and I2), which are involved in the regulation of blood pressure and sympathetic nervous system activity. By activating these receptors, this compound leads to:
- Decreased sympathetic outflow : This results in lower blood pressure by reducing heart rate and vascular resistance.
- Improved insulin sensitivity : It enhances glucose tolerance, making it beneficial for patients with metabolic syndrome .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Rapid absorption following oral administration, with peak plasma concentrations typically reached within 0.5 to 2 hours.
- Metabolism : Extensive metabolism occurs in the liver, with this compound being one of several metabolites identified. Key metabolic pathways include oxidation and conjugation processes that yield various hydroxylated forms and cysteine conjugates .
- Excretion : The primary route of elimination is renal, with approximately 92% to 103% of the administered dose recovered in urine as metabolites, indicating significant renal clearance .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its parent compound, Moxonidine. Below are key findings from notable research:
- Hypertension Management :
-
Metabolic Effects :
- Research indicated that this compound may improve insulin sensitivity and glucose metabolism, which is particularly relevant for patients with hypertension associated with metabolic syndrome.
- Withdrawal Symptoms :
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Peak Plasma Concentration | 0.5 - 2 hours post-dose |
Renal Clearance | 24 - 30 L/h |
Urinary Excretion | 92.3% - 103.3% |
Major Metabolites | Hydroxymethyl moxonidine, dehydrogenated moxonidine |
Table 2: Clinical Efficacy in Hypertensive Patients
Treatment Group | Response Rate (%) |
---|---|
Moxonidine (0.4 mg) | 70.3 |
Hydrochlorothiazide (25 mg) | 70.0 |
Combination Therapy | 87.8 |
Properties
IUPAC Name |
5-(4,5-dihydro-1H-imidazol-2-ylamino)-4-hydroxy-2-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c1-4-11-6(14)5(7(15)12-4)13-8-9-2-3-10-8/h2-3H2,1H3,(H2,9,10,13)(H2,11,12,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLOQTXGPAIGCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)NC2=NCCN2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747679 |
Source
|
Record name | 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-hydroxy-2-methylpyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352457-32-0 |
Source
|
Record name | 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-hydroxy-2-methylpyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.